

Application Notes and Protocols: Desmethylen Tadalafil as a Reference Standard in ANDA Filings

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Compound of Interest

Compound Name: *Desmethylen Tadalafil*

Cat. No.: *B133331*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **Desmethylen Tadalafil** as a reference standard in the Abbreviated New Drug Application (ANDA) filing process for generic Tadalafil drug products. The protocols outlined below are essential for the identification, quantification, and control of **Desmethylen Tadalafil** as a potential impurity, ensuring the safety, efficacy, and regulatory compliance of the final drug product.

Desmethylen Tadalafil, chemically known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a known impurity and a metabolite of Tadalafil.[1][2][3][4][5][6] Its diligent monitoring is a critical aspect of quality control in the manufacturing of generic Tadalafil. The use of a well-characterized reference standard is imperative for analytical method development, validation, and routine quality control (QC) testing in support of an ANDA submission.[5][6][7][8]

The Role of Reference Standards in ANDA Filings

An ANDA submission relies on demonstrating the bioequivalence of a generic drug to a Reference Listed Drug (RLD). A crucial part of this process is ensuring the purity and quality of the Active Pharmaceutical Ingredient (API) and the finished drug product. Reference standards are highly purified compounds used as a benchmark for this purpose. In the context of an ANDA for Tadalafil, the **Desmethylen Tadalafil** reference standard is vital for:

- Impurity Profiling: Identifying and quantifying the levels of **Desmethylenes** **Tadalafil** in the Tadalafil API and finished dosage forms.
- Analytical Method Validation: Establishing the performance characteristics of analytical procedures, such as specificity, linearity, accuracy, and precision.
- Quality Control: Routine testing of raw materials and finished products to ensure they meet the established specifications.

Data Presentation: Characteristics of Desmethylenes Tadalafil Reference Standard

A qualified **Desmethylenes** **Tadalafil** reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA). The CoA provides essential data on the identity, purity, and potency of the standard. Below is a summary of typical data provided for a **Desmethylenes** **Tadalafil** reference standard.

Parameter	Typical Specification/Value	Analytical Method
Chemical Name	(6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione	-
CAS Number	171489-03-5	-
Molecular Formula	C ₂₁ H ₁₉ N ₃ O ₄	-
Molecular Weight	377.39 g/mol	Mass Spectrometry
Appearance	Off-White to White Solid	Visual Inspection
Solubility	Soluble in Acetonitrile:Water (1:1)	-
Purity (by HPLC)	≥95%	High-Performance Liquid Chromatography (HPLC)
Potency	Typically reported as a percentage	Calculated from Purity and other factors (e.g., water content)
Identity Confirmation	Conforms to structure	¹ H-NMR, Mass Spectrometry, IR Spectroscopy
Water Content	Report value	Thermogravimetric Analysis (TGA) or Karl Fischer Titration

Note: The exact values and specifications may vary between different suppliers of the reference standard. Always refer to the specific Certificate of Analysis provided with the reference standard.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the **Desmethylenes Tadafafil** reference standard. These protocols are based on established analytical techniques for Tadalafil and its impurities and should be validated for their intended use.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method suitable for the quantification of **Desmethylenes Tadalafil** in a Tadalafil drug substance or product.

a. Materials and Reagents:

- **Desmethylenes Tadalafil** Reference Standard
- Tadalafil API or drug product sample
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

b. Chromatographic Conditions:

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid)B: AcetonitrileGradient or Isocratic elution (e.g., 50:50 v/v A:B)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	Ambient (or controlled at 25 °C)
Detector	UV-Vis at 285 nm
Run Time	Approximately 10 minutes

c. Preparation of Solutions:

- **Standard Stock Solution** (e.g., 100 µg/mL): Accurately weigh about 10 mg of **Desmethylenes Tadalafil** Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions**: Prepare a series of dilutions from the Standard Stock Solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
- **Sample Solution**: Accurately weigh a known amount of Tadalafil API or powdered tablets and dissolve in the mobile phase to achieve a final concentration within the calibration range of the assay. This may require sonication and filtration.

d. Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.
- Record the chromatograms and integrate the peak area for **Desmethylenes Tadalafil**.
- Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
- Determine the concentration of **Desmethylenes Tadalafil** in the sample solution using the calibration curve.

UV-Vis Spectroscopy for Identity Confirmation

This protocol provides a method for the qualitative identification of **Desmethylenes Tadalafil** using UV-Vis spectroscopy.

a. Materials and Reagents:

- **Desmethylenes Tadalafil** Reference Standard
- Methanol or Acetonitrile (Spectroscopic grade)

b. Instrumentation:

- A calibrated UV-Vis spectrophotometer with 1 cm quartz cuvettes.

c. Preparation of Solution:

- Prepare a solution of the **Desmethylenes Tadalafile** Reference Standard in the chosen solvent at a concentration that gives an absorbance reading between 0.2 and 0.8 AU (e.g., 10 µg/mL).

d. Analysis Procedure:

- Record the UV spectrum of the prepared solution from 200 to 400 nm against a solvent blank.
- Identify the wavelength of maximum absorbance (λ_{max}). Based on the structure and related compounds, the λ_{max} is expected to be in the range of 280-295 nm.
- The obtained spectrum should be consistent with the reference spectrum of **Desmethylenes Tadalafile**.

Mass Spectrometry (MS) for Identity Confirmation and Structural Elucidation

This protocol outlines the use of mass spectrometry, typically coupled with liquid chromatography (LC-MS), for the confirmation of the identity of **Desmethylenes Tadalafile**.

a. Materials and Reagents:

- **Desmethylenes Tadalafile** Reference Standard
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

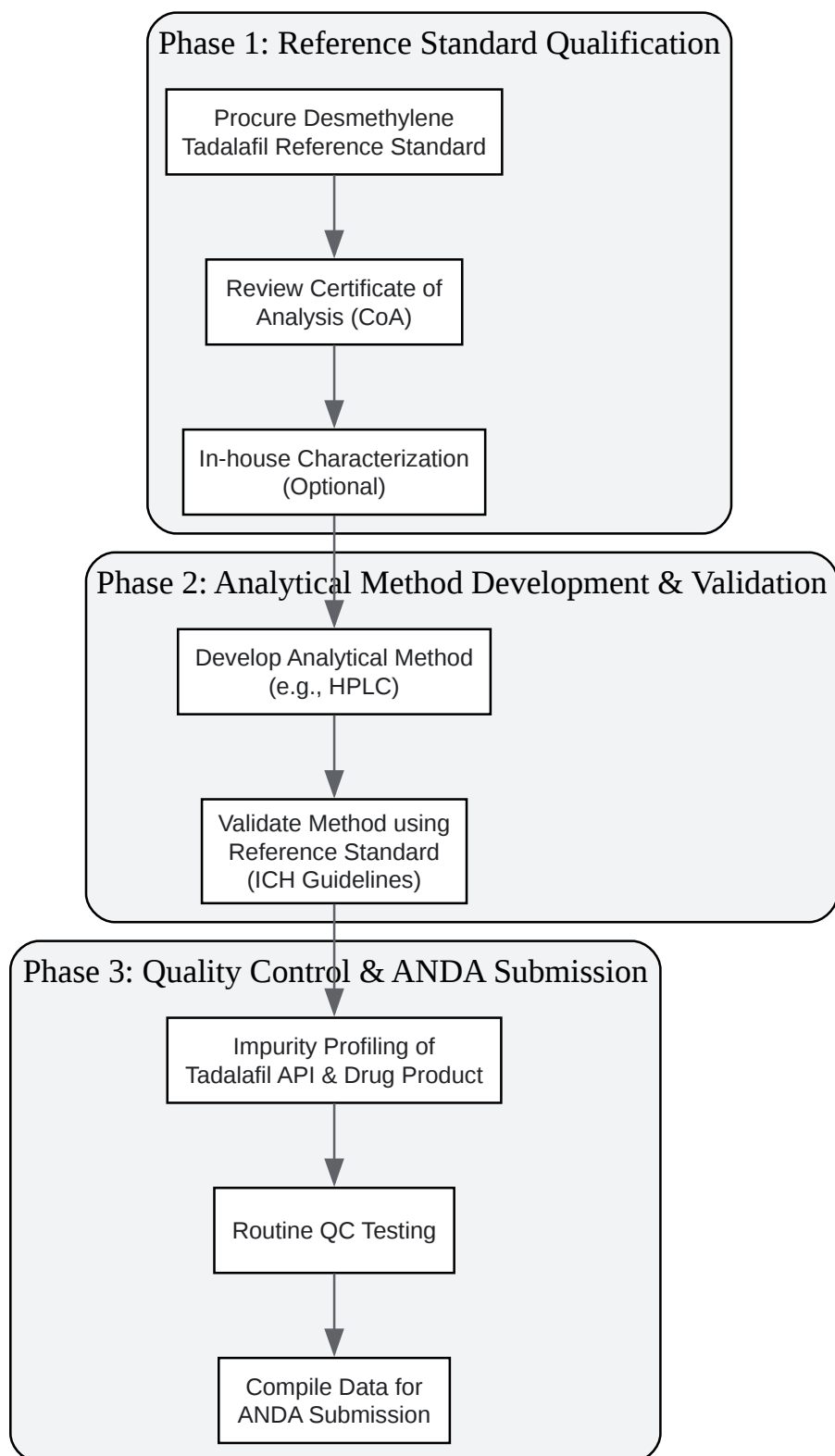
b. LC-MS Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Mass Analyzer	Quadrupole, Time-of-Flight (TOF), or Ion Trap
Scan Mode	Full Scan (for confirmation of molecular weight) and Product Ion Scan (for fragmentation pattern)
Capillary Voltage	3-4 kV
Cone Voltage	20-40 V
Source Temperature	120-150 °C
Desolvation Temperature	350-450 °C
Collision Gas	Argon
Collision Energy	Ramped (e.g., 10-30 eV) for fragmentation studies

c. Analysis Procedure:

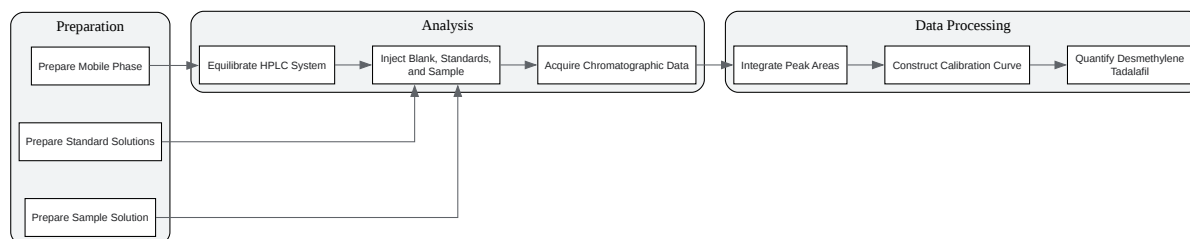
- Prepare a dilute solution of the **Desmethylened Tadalafil** Reference Standard (e.g., 1 µg/mL) in the mobile phase.
- Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.
- In full scan mode, confirm the presence of the protonated molecule $[M+H]^+$ at m/z 378.14.
- In product ion scan mode, fragment the parent ion (m/z 378.14) to obtain a characteristic fragmentation pattern. The fragmentation of Tadalafil analogues often results in common fragment ions.^{[9][10]}

Visualizations



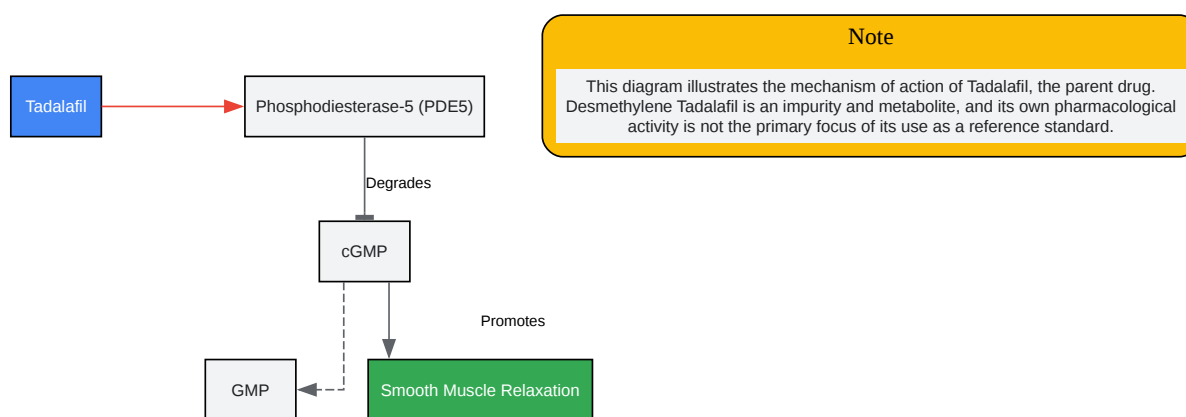
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Caption: Workflow for utilizing **Desmethylene Tadalafil** reference standard in ANDA filing.



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Caption: Experimental workflow for the HPLC analysis of **Desmethylenes Tadalafil**.



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Caption: Mechanism of action of Tadalafil (parent drug).

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